molecular formula C19H16N6O B1234505 1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- CAS No. 907169-69-1

1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-

Cat. No.: B1234505
CAS No.: 907169-69-1
M. Wt: 344.4 g/mol
InChI Key: OOKWWPFCCCMWIS-ZZXKWVIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with benzofuran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

907169-69-1

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H16N6O/c20-18(21)10-2-5-16-12(7-10)8-13(26-16)3-6-17-24-14-4-1-11(19(22)23)9-15(14)25-17/h1-9H,(H3,20,21)(H3,22,23)(H,24,25)/b6-3+

InChI Key

OOKWWPFCCCMWIS-ZZXKWVIFSA-N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

Synonyms

FGI 103
FGI-103
FGI103

Origin of Product

United States

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